6-(ethylthio)-1H-indole-2-carboxylic acid
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Overview
Description
6-(ethylthio)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of an ethylthio group at the 6-position and a carboxylic acid group at the 2-position of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylthio)-1H-indole-2-carboxylic acid typically involves the introduction of the ethylthio group and the carboxylic acid group onto the indole ring. One common method involves the reaction of 6-bromo-1H-indole-2-carboxylic acid with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(ethylthio)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro-indoles, halogenated indoles.
Scientific Research Applications
6-(ethylthio)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(ethylthio)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethylthio group.
6-chloro-1H-indole-2-carboxylic acid: Contains a chlorine atom at the 6-position instead of an ethylthio group.
6-ethyl-1H-indole-2-carboxylic acid: Similar structure but with an ethyl group instead of an ethylthio group.
Uniqueness
The presence of the ethylthio group in 6-(ethylthio)-1H-indole-2-carboxylic acid imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. Additionally, the ethylthio group can participate in specific chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds.
Properties
IUPAC Name |
6-ethylsulfanyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQSBIBCZROABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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